molecular formula C13H28O3 B1583424 Tributyl orthoformate CAS No. 588-43-2

Tributyl orthoformate

Cat. No. B1583424
CAS RN: 588-43-2
M. Wt: 232.36 g/mol
InChI Key: SGJBIFUEFLWXJY-UHFFFAOYSA-N
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Description

Tributyl orthoformate, also known as 1-(dibutoxymethoxy)butane, is a chemical compound with the CAS number 588-43-2 . It has a molecular weight of 232.36 and its molecular formula is C13H28O3 .


Molecular Structure Analysis

Tributyl orthoformate has a molecular structure characterized by three alkoxy groups attached to one central carbon atom . Its InChI code is 1S/C13H28O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h13H,4-12H2,1-3H3 .


Chemical Reactions Analysis

Orthoesters like Tributyl orthoformate are valuable and efficient reagents for carrying out various classes of two-component and multi-component organic reactions . They are used in one-pot reactions with amines, offering advantages like easy automation, higher product yields, minimal waste generation, operational simplicity, and thus reduced cost, time, and energy .


Physical And Chemical Properties Analysis

Tributyl orthoformate is characterized by a density of 0.9±0.1 g/cm3, a boiling point of 262.7±20.0 °C at 760 mmHg, and a flash point of 96.3±17.3 °C . It has a molar refractivity of 67.5±0.3 cm3 and a molar volume of 262.6±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis

Tributyl orthoformate is utilized in chemical synthesis processes. It plays a role in the regioselective splitting of 3-alkyl-1-ethylaluminacyclopentanes, resulting in the cleavage of specific bonds and the formation of 4-methyl aldehyde acetals. This reaction is enhanced by the use of catalytic amounts of ZrCl4 (Vostrikova et al., 2002).

Batteries and Electrolytes

In the field of battery technology, tributyl orthoformate has been investigated as a solvent in propylene carbonate-based electrolytes for lithium-ion batteries with graphite anodes. It shows potential in suppressing the co-intercalation of solvated lithium-ions and aids in forming an effective solid electrolyte interphase (SEI) film, crucial for battery performance (Wang et al., 2006).

Esterification and Acetylation Reactions

Tributyl orthoformate is significant in the concurrent esterification and N-acetylation of amino acids. It plays a role in the transformation of amino acids like L-proline and L-phenylalanine into their corresponding N-acetyl ethyl esters. This process is noteworthy for providing mechanistic insights into chemical reactions involving amino acids (Gibson et al., 2010).

Thermodynamics and Phase Behavior

Research on the bubble points of mixtures like triethyl orthoformate and diethyl malonate is crucial for understanding the phase behavior and thermodynamics of these compounds. Such studies are essential for industrial processes where temperature and pressure conditions are critical (Xu et al., 2004).

Synthesis of Novel Compounds

Tributyl orthoformate is used in synthesizing novel compounds. For example, it has been used in the synthesis of tributyl orthovalerate via transesterification. This synthesis process highlights the versatility of tributyl orthoformate in producing various chemical compounds (Jin-gang, 2008).

Environmental and Toxicological Studies

Tributyl orthoformate has also been studied in the context of environmental science, specifically examining its toxicity to certain plants like willow trees. Understanding the environmental impact and toxicity of chemicals like tributyl orthoformate is crucial for ecological conservation and management (Trapp et al., 2004).

Safety And Hazards

Tributyl orthoformate is a combustible liquid that may cause skin and eye irritation . It is advised to avoid breathing its vapors and to use personal protective equipment when handling it . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

1-(dibutoxymethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H28O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJBIFUEFLWXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060422
Record name Butane, 1,1',1''-[methylidynetris(oxy)]tris-
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Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl orthoformate

CAS RN

588-43-2
Record name 1,1′,1′′-[Methylidynetris(oxy)]tris[butane]
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Record name Tri-n-butyl orthoformate
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Record name Tributyl orthoformate
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Record name Butane, 1,1',1''-[methylidynetris(oxy)]tris-
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Record name Butane, 1,1',1''-[methylidynetris(oxy)]tris-
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Record name 1,1',1''-[methylidynetris(oxy)]tributane
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Record name TRI-N-BUTYL ORTHOFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
CA Mackenzie, JH Stocker - The Journal of Organic Chemistry, 1955 - ACS Publications
The use of orthoformates in the preparation of ketals is a standard operating procedure. Relatively fewof the many preparations have employed orthoformates other than triethyl …
Number of citations: 57 pubs.acs.org
KY Law, FC Bailey - The Journal of Organic Chemistry, 1992 - ACS Publications
… , and concentration of drying reagent (tributyl orthoformate) on the yield of squaraine … in the presence of >3equiv of tributyl orthoformate. Esterification of the cyclobutenedione reactant is …
Number of citations: 131 pubs.acs.org
RH DeWOLFE - Synthesis, 1974 - thieme-connect.com
Methods of synthesizing ortho esters of carboxylic and carbonic acids are reviewed. Among the compounds discussed are acyclic orthocarboxylates and orthocarbonates and …
Number of citations: 66 www.thieme-connect.com
SK Lee, DJ Kim, JK Park - Bulletin of the Korean Chemical …, 2015 - Wiley Online Library
… Tributyl orthoformate (9.1 mmol, 2.4 mL) was added to the residue, and the reaction mixture was heated to 140 C. After 30 h, the tributyl orthoformate was removed under reduced …
Number of citations: 4 onlinelibrary.wiley.com
KY Law, FC Bailey - Canadian journal of chemistry, 1993 - cdnsciencepub.com
… Condensations of 4 with 2 equivalents of N, N-dimethylaniline and its derivatives in refluxing 2-propan01 in the presence of 6 equivalents of tributyl orthoformate yield symmetrical …
Number of citations: 23 cdnsciencepub.com
R Morrone, N D'Antona, G Nicolosi - Rasayan J. Chem, 2008 - rasayanjournal.co.in
… A gram-scale preparation of (S)-fenoprofen was performed by esterification in methylcyclohexane of (±)1 in presence of Novozym 435 using tributyl orthoformate as nucleophile; a small …
Number of citations: 6 rasayanjournal.co.in
OS Vostrikova, EF Dekhtyar", SS Zlotskii… - Russian chemical …, 2002 - Springer
… The reactions of triethyl, diethyl phenyl, or tributyl orthoformate with 1,3 dialkyl aluminacyclopentanes results in regioselective cleavage of the sterically less hindered Al—C(5) …
Number of citations: 1 link.springer.com
KY Law - Chemistry of materials, 1992 - ACS Publications
… The salt (6.6 g, 7.7 mmol) was suspended in a 300-mL three-neck flask containing 14.3 mL of tributyl orthoformate and 150 mL of2-propanol. The stirred mixture was kept at reflux under …
Number of citations: 42 pubs.acs.org
H Chen, MS Farahat, KY Law… - Journal of the American …, 1996 - ACS Publications
… l-α-Dimyristoyl-phosphatidylcholine (DMPC, 99+%) and d, l, and dl-α-dipalmitoylphosphatidylcholine (DPPC, 99%) were purchased from Sigma and tributyl orthoformate from Pfaltz & …
Number of citations: 178 pubs.acs.org
R Morrone, M Piattelli, G Nicolosi - European Journal of …, 2001 - Wiley Online Library
… Of the four orthoformates tested, tributyl orthoformate was found to be superior, giving ee values for the remaining substrate of 97 and >98% at conversions of 65 and 70%, respectively. …

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